molecular formula C23H30O6 B15134970 Citreoviridin-13C23

Citreoviridin-13C23

Cat. No.: B15134970
M. Wt: 425.31 g/mol
InChI Key: JLSVDPQAIKFBTO-GDXHUPMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Citreoviridin-13C23 is a compound that is 13C labeled 2,3-Pentanedione. 2,3-Pentanedione is a common constituent of synthetic flavorings and is used to impart a butter, strawberry, caramel, fruit, rum, or cheese flavor in beverages, ice cream, candy, baked goods, gelatins, and puddings. It also occurs naturally as a fermentation product in beer, wine, and yogurt and is released during the roasting of coffee beans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citreoviridin-13C23 is synthesized by incorporating stable heavy isotopes of carbon into the 2,3-Pentanedione molecule. The synthetic route involves the use of 13C-labeled precursors in the chemical synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the incorporation of the 13C isotope into the desired positions within the molecule .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using 13C-labeled carbon sources. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the isotopic labeling. The production facilities are equipped with advanced analytical instruments to monitor the incorporation of the 13C isotope and to verify the final product’s isotopic composition .

Chemical Reactions Analysis

Types of Reactions: Citreoviridin-13C23 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the 13C isotope, which can affect the reaction kinetics and mechanisms.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or halide ions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Citreoviridin-13C23 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tracer for quantitation during the drug development process. In biology, it is employed in studies involving metabolic pathways and enzyme kinetics. In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. In industry, it is utilized in the development of synthetic flavorings and fragrances .

Mechanism of Action

Citreoviridin-13C23 exerts its effects through the inhibition of ATP synthase, an enzyme involved in the production of ATP in cells. This inhibition disrupts the energy production process, leading to various cellular effects. The molecular targets of this compound include the ATP synthase complex and other related enzymes involved in cellular metabolism. The pathways affected by this compound include the PPAR-γ-mTORC2-autophagy pathway, which plays a key role in cellular energy homeostasis and autophagy .

Comparison with Similar Compounds

Citreoviridin-13C23 is similar to other 13C-labeled compounds, such as 13C-labeled glucose and 13C-labeled amino acids, which are used as tracers in metabolic studies. this compound is unique in its specific application as a labeled 2,3-Pentanedione, making it particularly useful in studies involving synthetic flavorings and fragrances. Other similar compounds include citreoviridin and its derivatives, which share structural similarities but differ in their isotopic labeling and specific applications .

Properties

Molecular Formula

C23H30O6

Molecular Weight

425.31 g/mol

IUPAC Name

6-[(1E,3E,5E,7E)-8-[(2S,3R,4R,5R)-3,4-dihydroxy-2,4,5-tri((113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-7-(113C)methyl(1,2,3,4,5,6,7,8-13C8)octa-1,3,5,7-tetraenyl]-4-(113C)methoxy-5-(113C)methyl(2,3,4,5,6-13C5)pyran-2-one

InChI

InChI=1S/C23H30O6/c1-15(14-22(4)21(25)23(5,26)17(3)29-22)11-9-7-8-10-12-18-16(2)19(27-6)13-20(24)28-18/h7-14,17,21,25-26H,1-6H3/b8-7+,11-9+,12-10+,15-14+/t17-,21+,22+,23+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1,19+1,20+1,21+1,22+1,23+1

InChI Key

JLSVDPQAIKFBTO-GDXHUPMCSA-N

Isomeric SMILES

[13CH3][13C@@H]1[13C@]([13C@H]([13C@](O1)([13CH3])/[13CH]=[13C](\[13CH3])/[13CH]=[13CH]/[13CH]=[13CH]/[13CH]=[13CH]/[13C]2=[13C]([13C](=[13CH][13C](=O)O2)O[13CH3])[13CH3])O)([13CH3])O

Canonical SMILES

CC1C(C(C(O1)(C)C=C(C)C=CC=CC=CC2=C(C(=CC(=O)O2)OC)C)O)(C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.